(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Classification

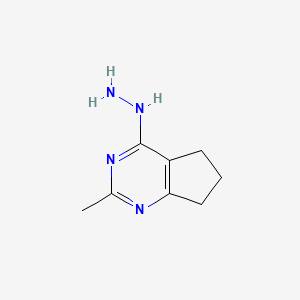

The compound (2-methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine is systematically classified as a bicyclic heterocyclic compound. Its IUPAC name reflects a cyclopenta[b]pyrimidine core with substituents:

- 2-methyl : A methyl group attached at position 2 of the pyrimidine ring.

- 6,7-dihydro-5H : Partial saturation in the cyclopentane ring fused to the pyrimidine.

- 4-hydrazinyl : A hydrazine (-NHNH2) substituent at position 4 of the pyrimidine.

This structure belongs to the pyrimidine derivatives class, specifically fused bicyclic systems with nitrogen-containing heterocycles.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₁₂N₄ , derived from:

- Cyclopenta[b]pyrimidine core : C₇H₆N₂ (unsubstituted).

- Methyl group : C₁H₃.

- Hydrazine substituent : N₂H₄.

The molecular weight is 164.21 g/mol , calculated as:

$$

\text{MW} = (12 \times 8) + (1 \times 12) + (14 \times 4) = 96 + 12 + 56 = 164.21

$$

This aligns with data from chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₄ | |

| Molecular Weight | 164.21 g/mol | |

| CAS Registry Number | 879641-59-5 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

While direct NMR data for this compound is unavailable, analogous cyclopentapyrimidines exhibit characteristic signals:

- Methyl group : δ 2.1–2.5 ppm (singlet, 3H).

- Hydrazine protons : δ 4.0–5.0 ppm (broad singlet, 4H).

- Aromatic protons : δ 7.5–8.5 ppm (multiplet, 2H).

Infrared (IR) Vibrational Mode Analysis

Key IR bands anticipated include:

- N–H stretching (hydrazine) : ~3300 cm⁻¹ (broad).

- C=N stretching (pyrimidine) : ~1600 cm⁻¹.

- C–N bending (hydrazine) : ~1500 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Expected fragmentation pathways in electron ionization (EI-MS):

X-ray Crystallographic Studies of Molecular Geometry

No published X-ray data exists for this specific compound. However, related cyclopentapyrimidines (e.g., 6,7-dihydro-5H-cyclopenta[d]pyrimidine) demonstrate:

Tautomeric and Conformational Dynamics

The hydrazine group may adopt two tautomeric forms :

- Hydrazino tautomer : -NHNH₂ (dominant).

- Imidic tautomer : -NH-NH₂ (less stable).

Conformational flexibility arises from:

- Cyclopentane ring puckering : Possible chair-like or boat-like conformations.

- Hydrazine rotation : Restricted by steric interactions with the pyrimidine ring.

Properties

IUPAC Name |

(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-5-10-7-4-2-3-6(7)8(11-5)12-9/h2-4,9H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWECYXSTNVGKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of (2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine. For instance, a study demonstrated that certain synthesized compounds exhibited significant cytotoxic effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) cells. The compound VI showed IC50 values of 3.25 μM against HepG-2, outperforming the standard drug colchicine .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| VI | HepG-2 | 3.25 |

| VI | HCT-116 | 4.83 |

| VI | MCF-7 | 6.11 |

| Colchicine | HepG-2 | 9.32 |

| Colchicine | HCT-116 | 10.41 |

The mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by flow cytometry analysis .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between these compounds and target proteins involved in cancer progression. The results indicated that the compounds form essential hydrogen bonds with key amino acids, enhancing their potential as effective anticancer agents .

Synthesis of Novel Compounds

Versatile Synthetic Intermediates

The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. For example, it has been utilized in the synthesis of hydrazone derivatives that exhibit significant radical scavenging activity, which is crucial for developing antioxidants .

Case Study: Synthesis Pathways

A notable synthesis pathway involves the autoxidation of hydrazinylquinolinones leading to pyridazino derivatives. This method highlights the compound's utility in creating complex heterocycles with potential pharmacological activities .

Radical Scavenging Properties

The hydrazine derivatives derived from this compound have been investigated for their radical scavenging activities, showcasing their potential as antioxidants. These properties are essential for mitigating oxidative stress-related diseases .

Pharmacological Insights

Research indicates that derivatives of this compound can inhibit specific enzymes linked to cancer proliferation, making them valuable candidates for further pharmacological exploration .

Mechanism of Action

The mechanism of action of (2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine is not fully understood. it is believed to interact with various molecular targets through its hydrazine group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs or functional groups with the target molecule:

2-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine

- Structure : Features a benzo-cyclohepta-pyrimidine fused ring system with a hydrazine group at position 2 .

- Comparison :

- The larger cycloheptane ring increases molecular weight (226.28 g/mol vs. 177.21 g/mol) and may enhance lipophilicity.

- The absence of a methyl substituent reduces steric hindrance compared to the target compound.

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Structure : Shares the cyclopenta[d]pyrimidine core but replaces hydrazine with a 1,4-diazepan group at position 4 .

- Comparison: The diazepan substituent introduces a seven-membered ring with two nitrogen atoms, increasing flexibility and basicity.

2-Hydrazino-4,6-dimethylpyrimidine

- Structure : A simpler pyrimidine derivative with hydrazine at position 2 and methyl groups at positions 4 and 6 .

- Comparison :

- Lacks the fused cyclopentane ring, reducing rigidity and molecular weight (152.18 g/mol).

- The absence of a bicyclic system may limit binding affinity in biological applications.

Physicochemical Properties

Biological Activity

(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine is a compound of interest due to its potential biological activities, especially in pharmacological applications. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

The compound can be described by the following chemical properties:

- Molecular Formula : C₈H₁₀N₂

- Molecular Weight : 134.1784 g/mol

- CAS Number : 76780-98-8

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Pathways : It has been shown to inhibit the AKT protein kinase signaling pathway, which is crucial in regulating cell survival and metabolism .

- Antineoplastic Activity : The compound exhibits moderate antitumor activity against various cancer cell lines, including TK-10 and HT-29 cells, indicating its potential as an anticancer agent .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines at concentrations ranging from 1 µM to 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TK-10 | 5.0 | Induction of apoptosis |

| HT-29 | 3.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Bacterial Inhibition : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A study conducted by Liu et al. (2015) assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell proliferation and increased markers for apoptosis .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in treating infections that are difficult to manage with existing antibiotics .

Q & A

Basic: What are the common synthetic routes for (2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine?

Methodological Answer:

The synthesis typically involves condensation reactions between hydrazine derivatives and pyrimidine-based precursors under reflux conditions. For example:

- Reaction Setup : Ethanol or acetic acid is used as a solvent, with reflux times ranging from 30 minutes to several hours. Hydrazine hydrate (99–100%) is often employed as the nucleophile.

- Key Step : Nucleophilic substitution at the pyrimidine ring’s 4-position, followed by cyclization to form the cyclopentapyrimidine core .

- Purification : Chromatographic techniques (TLC, column chromatography) and spectroscopic validation (NMR, IR) are critical for isolating and confirming the product .

Basic: How is the structural integrity of this compound verified experimentally?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is used:

- 1H/13C NMR : Assigns protons and carbons in the heterocyclic core. For example, methyl groups resonate at ~2.35 ppm, while aromatic protons appear as doublets (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirms N–H stretches (3200–3400 cm⁻¹) and C=N/C=O groups (1600–1700 cm⁻¹) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) studies map reaction pathways:

- Energy Landscapes : Calculate activation barriers for cycloreversion or nucleophilic substitution steps. For hydrazine derivatives, bicyclic structures (e.g., [2.2.2]-hydrazine) exhibit lower activation barriers (~15–20 kcal/mol) than [2.2.1] analogs .

- Solvent Effects : Implicit solvent models (e.g., PCM) assess polar protic solvents (ethanol, acetic acid) that stabilize transition states .

- Validation : Experimental kinetics (e.g., Arrhenius plots) corroborate computational predictions .

Advanced: How does this compound participate in hydrogen production via catalytic decomposition?

Methodological Answer:

In energy research, the compound may act as a precursor for hydrogen generation:

- Mechanism : Hydrazine derivatives decompose into N₂ and H₂ via pathways sensitive to catalysts (e.g., Ni-Ir/CeO₂). The rate-determining step often involves N–N bond cleavage .

- Kinetic Analysis : Apparent activation energies (Ea) range from 40–60 kJ/mol, measured via gas chromatography or mass spectrometry .

- Optimization : Catalyst loading (1–5 wt%) and temperature (50–100°C) maximize H₂ yield (>95%) .

Basic: What are the key reactivity patterns of this hydrazine derivative?

Methodological Answer:

- Nucleophilic Substitution : The hydrazine group reacts with electrophiles (e.g., aryl halides, carbonyl compounds) at the pyrimidine’s 4-position .

- Cyclization : Forms fused heterocycles (e.g., pyrazolo-pyrimidines) under acidic reflux .

- Oxidation : Susceptible to permanganate or CrO3, yielding nitro or carbonyl derivatives .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

- Drug Candidates : Serves as a precursor for pyrazolo-pyrimidine scaffolds with kinase inhibition activity. Example protocol:

- Condensation : React with β-haloketones (e.g., chloroacetone) in dry xylene to form imidazo-pyrido-pyrimidines .

- Functionalization : Introduce aryl groups via Suzuki-Miyaura coupling (Pd catalysts, 80–100°C) .

- Biological Testing : IC50 values (nM–μM range) are determined via enzyme inhibition assays (e.g., EGFR kinase) .

Advanced: What factors influence the compound’s stability under ambient conditions?

Methodological Answer:

- Autoxidation : Reacts with atmospheric O2 to form N2 and H2O, monitored via IR (loss of N–H peaks) or gas analysis .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150–200°C .

- Storage : Anhydrous conditions (desiccants) and inert atmospheres (N2/Ar) prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.